4-Nitrophenyl decanoate

Overview

Description

4-Nitrophenyl decanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

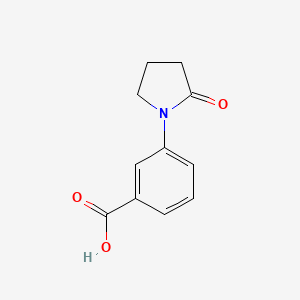

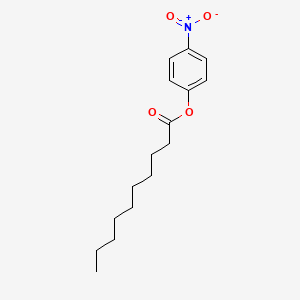

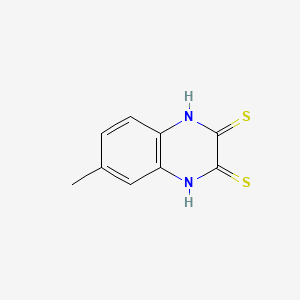

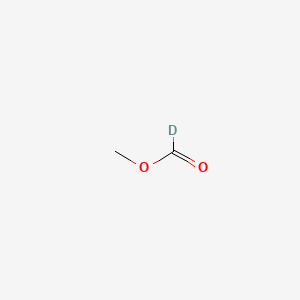

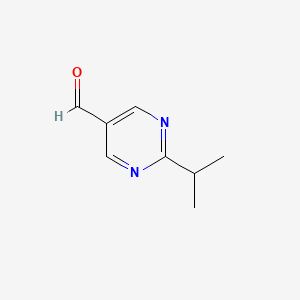

This compound is a fatty acid ester. It is made up of a 4-nitrophenyl group, which is bound to an acyl chain through an ester linkage . The molecule contains a total of 44 bonds, including 21 non-H bonds, 9 multiple bonds, 11 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic nitro group .Chemical Reactions Analysis

This compound has been used as a substrate in various reactions. For instance, it’s used in the catalytic reduction of 4-nitrophenol by nanostructured materials . It’s also used as a substrate for lipase enzyme .Scientific Research Applications

Kinetics and Reaction Rates

- Kinetics in Hydrophobic Ester Reactions : The kinetics of the reaction of 4-nitrophenyl decanoate with N-alkylimidazoles were studied, revealing significant increases in reaction rates due to hydrophobic interactions. In water, below the critical micelle concentration of N-alkylimidazole, the reaction rate increased substantially compared to 4-nitrophenyl acetate with N-methylimidazole. However, in the presence of ethanol, the rate increase was moderated, emphasizing the role of hydrophobic interactions in mixed solvents (Oakenfull & Fenwick, 1974).

Liquid-Liquid Flow and Mass Transfer in Micro-Reactors

- Micro-Reactors for Chemical Reactions : The flow regimes and mass transfer rates in micro-reactors using 4-nitrophenyl acetate were investigated. The study found that the conversion of 4-nitrophenyl acetate was strongly dependent on the flow regime, with variations in conversion rates observed across different flow patterns and reactor types (Plouffe, Roberge, & Macchi, 2016).

Catalytic Antibodies and Hydrolysis Reactions

- Catalytic Antibodies : Monoclonal antibodies were found to catalyze the hydrolysis of 4-nitrophenyl esters, including decanoate. These antibodies accelerated the reaction significantly, highlighting their potential in catalytic processes (Kirk et al., 1995).

Grafting on Surfaces

- Grafting on Carbon and Metallic Surfaces : 4-Nitrophenyl groups, including those from this compound, can be grafted onto carbon or metallic surfaces without external electrochemical induction. This spontaneous formation of a multilayer coating demonstrates the potential of these compounds in surface chemistry applications (Adenier et al., 2005).

Photoreagents for Protein Crosslinking

- Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, related to this compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. Their reactivity with amines upon irradiation offers a method for precisely positioning the p-nitrophenyl chromophore in biological molecules (Jelenc, Cantor, & Simon, 1978).

Liquid Crystal Formation

- Potentially Smectogenic Behavior : Studies on nematogenic N-(4-propoxybenzylidene)-4-hexylaniline with this compound revealed potentially smectogenic behavior, leading to the formation of stable smectic A phases. This indicates potential applications in the field of liquid crystal technology (Chino, Matsunaga, & Suzuki, 1984).

Safety and Hazards

Properties

IUPAC Name |

(4-nitrophenyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNKCSIEGPOIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403181 | |

| Record name | 4-NITROPHENYL DECANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-09-8 | |

| Record name | 4-NITROPHENYL DECANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl caprate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-nitrophenyl decanoate influence its reactivity with N-alkylimidazoles?

A: The long hydrocarbon chain of this compound plays a crucial role in its reactivity with N-alkylimidazoles. [] This is due to hydrophobic interactions between the alkyl chains of both molecules, leading to a significant increase in reaction rates compared to reactions with shorter-chain esters like 4-nitrophenyl acetate. This effect is particularly pronounced in aqueous solutions below the critical micelle concentration of the N-alkylimidazole. [] In the presence of ethanol, a polar co-solvent, these hydrophobic interactions are diminished, leading to reduced rate enhancements. []

Q2: Can this compound be used to study enzyme kinetics?

A: Yes, this compound serves as a useful substrate for studying enzymes like lipases. [] Upon hydrolysis by lipase, this compound releases 4-nitrophenol, which can be easily detected and quantified spectrophotometrically. This allows for the determination of enzyme kinetic parameters such as specific activity and substrate preference. Research has shown that a specific lipase from Burkholderia sp. exhibited a specific activity of 638.9 U/mg towards this compound. []

Q3: Does the solvent environment impact the strength of hydrophobic interactions involving this compound?

A: Yes, the solvent environment significantly influences the strength of hydrophobic interactions. Studies comparing hydrophobic interactions in water (H₂O) and deuterium oxide (D₂O) demonstrate this effect. [] Research has shown that the free energy of hydrophobic interaction between hydrocarbon chains, like the one present in this compound, is stronger in D₂O compared to H₂O. [] This highlights the impact of solvent properties on the behavior of hydrophobic molecules like this compound.

Q4: Can this compound induce liquid crystal formation?

A: Yes, studies have demonstrated the potential of this compound and its analogs to induce the formation of liquid crystal phases, specifically smectic A phases, when combined with certain nematogenic compounds like N-(4-propoxybenzylidene)-4-hexylaniline. [] This induction of the smectic A phase is attributed to the potentially smectogenic nature of this compound and related compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)